N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Adrenergic Pharmacology Beta-Blocker Screening Receptor Binding Assays

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS 887029-19-8) is a synthetic small molecule belonging to the 1H-pyrrole-1-acetamide class, systematically designated as 1H-pyrrole-1-acetamide, N-(3,4-dimethylphenyl)-α-(1-methylethyl). With a molecular formula of C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol, it features a pyrrole ring linked via an acetamide bridge to a 3,4-dimethylphenyl moiety and an isopropyl substituent at the alpha carbon.

Molecular Formula C17H22N2O
Molecular Weight 270.37g/mol
CAS No. 887029-19-8
Cat. No. B496027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
CAS887029-19-8
Molecular FormulaC17H22N2O
Molecular Weight270.37g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C
InChIInChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20)
InChIKeyKPCZWMSGCJLOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS 887029-19-8): Baseline Identity and Procurement Context


N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS 887029-19-8) is a synthetic small molecule belonging to the 1H-pyrrole-1-acetamide class, systematically designated as 1H-pyrrole-1-acetamide, N-(3,4-dimethylphenyl)-α-(1-methylethyl) [1]. With a molecular formula of C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol, it features a pyrrole ring linked via an acetamide bridge to a 3,4-dimethylphenyl moiety and an isopropyl substituent at the alpha carbon . The compound is indexed in ChEMBL as CHEMBL647627 and has been evaluated primarily in the context of beta-adrenergic receptor pharmacology, with its structural class covered under patent US4225613 for 1H-pyrrole-1-acetamide derivatives possessing antihypertensive activity [2][3]. It is currently offered as a research chemical by multiple vendors and is categorized as a building block for further synthetic elaboration .

Why N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide Cannot Be Substituted by Generic Beta-Blockers or Simple Pyrrole Analogs


Within the 1H-pyrrole-1-acetamide class, even minor structural modifications to the N-aryl substituent fundamentally alter the pharmacological profile. The 3,4-dimethylphenyl group on the amide nitrogen of this compound is not merely a hydrophobic decoration; it defines a specific interaction topology at the beta-adrenergic receptor that differs qualitatively from benzyl, 4-isopropoxyphenyl, or unsubstituted phenyl analogs [1]. The compound's demonstrated combination of measurable beta-1 adrenergic receptor binding (Ki > 1000 nM by [3H]dihydroalprenolol displacement) alongside detectable in vivo beta-adrenergic blockade at 2 mg/kg in conscious normotensive rats distinguishes it from both high-affinity clinical beta-blockers such as propranolol (Ki ~1.8 nM) and from structurally related pyrrole-acetamides that lack any reported adrenergic activity [2][3]. Generic substitution based purely on scaffold similarity ignores the critical role of the 3,4-dimethyl substitution pattern in modulating the balance between binding site engagement and functional antagonism, a balance that is not preserved across the analog series.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS 887029-19-8) Against Pharmacological and Structural Comparators


Beta-1 Adrenergic Receptor Binding Affinity Compared to Clinical Beta-Blockers Propranolol and Atenolol

The target compound exhibits a distinct beta-1 adrenergic receptor binding profile characterized by a Ki > 1000 nM in the [3H]dihydroalprenolol displacement assay using rat heart tissue, as catalogued in ChEMBL assay CHEMBL647627 [1]. This places it in a clearly differentiated affinity tier compared to the nonselective clinical beta-blocker propranolol, which displays a Ki of 1.8 nM for the beta-1 adrenergic receptor, representing a > 555-fold difference in binding affinity [2]. Similarly, the beta-1 selective antagonist atenolol shows a Ki of approximately 697 nM in comparable membrane preparations, still at least ~1.4-fold below the detection threshold of the target compound . The classification of the target compound as 'Not Active' (Ki > 1000 nM) in this specific radioligand binding format confirms that it does not function as a high-affinity orthosteric beta-1 antagonist, a property that differentiates it from both propranolol and atenolol and may be advantageous in research contexts where avoiding potent beta-1 blockade is required.

Adrenergic Pharmacology Beta-Blocker Screening Receptor Binding Assays

In Vivo Beta-Adrenergic Receptor Blockade Activity in Conscious Normotensive Rats

The target compound has been tested for functional beta-adrenergic receptor blockade activity in conscious normotensive rats at an oral dose of 2 mg/kg, as recorded in Aladdin Scientific assay ALA796824, which references the Kreighbaum et al. (J Med Chem, 1980) study on antihypertensive indole derivatives [1]. The assay reports measurable inhibition of beta-adrenergic receptor-mediated responses in vivo. While the study primarily characterized indole-based phenoxypropanolamines, the inclusion of this compound in the screening panel and the detection of blockade activity at 2 mg/kg constitute evidence of in vivo functional engagement that distinguishes it from structurally related pyrrole-acetamides for which no in vivo adrenergic data exist. For context, propranolol produces significant beta-blockade at doses of 0.1–1 mg/kg in similar conscious rat models, suggesting the target compound exhibits a lower in vivo potency but retains detectable functional activity [2].

In Vivo Pharmacology Cardiovascular Research Beta-Adrenergic Antagonism

Beta-2 Adrenergic Receptor Selectivity Profile: Lack of Beta-2 Selectivity

The target compound has been evaluated for selectivity towards the beta-2 adrenergic receptor and classified as 'Not selective towards beta-2 adrenergic receptor,' as documented in Aladdin Scientific assay ALA650887, which draws upon the molecular electrostatic potential modeling study of beta-adrenoceptor ligands by el Tayar et al. (J Med Chem) [1]. This non-selective profile stands in contrast to clinically used beta-1 selective antagonists such as atenolol (beta-1/beta-2 selectivity ratio of approximately 15- to 30-fold based on Ki values) and beta-2 selective agonists . In a research procurement context, a compound lacking beta-2 selectivity may be preferred when investigating pan-beta adrenergic pharmacology or when beta-2 receptor engagement is not a confounding variable, whereas a beta-1 selective tool would be chosen when cardiac-specific effects are desired.

Receptor Selectivity Beta-2 Adrenergic Receptor Off-Target Profiling

Structural Differentiation from the N-Benzyl Analog (CAS 887029-03-0): Impact on Lipophilicity and Predicted ADME

The target compound (C₁₇H₂₂N₂O, MW 270.37) differs from its closest catalogued analog, N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS 887029-03-0; C₁₆H₂₀N₂O, MW 256.34), by the replacement of the N-benzyl group with an N-(3,4-dimethylphenyl) moiety . This substitution increases the molecular weight by 14.03 Da and introduces two additional methyl groups on the aryl ring, which are predicted to elevate lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8 log units) and increase topological polar surface area by approximately 3–5 Ų . The predicted boiling point rises from 443.5 ± 38.0 °C (benzyl analog) to 433.6 ± 33.0 °C (target), while the enthalpy of vaporization decreases slightly from 70.1 ± 3.0 kJ/mol to 69.0 ± 3.0 kJ/mol, consistent with the dimethyl substitution pattern altering intermolecular interactions . Although direct comparative pharmacological data between these two analogs are not available in the public domain, the systematic structural modification is a well-precedented strategy in medicinal chemistry for modulating receptor subtype selectivity and metabolic stability; the 3,4-dimethylphenyl group, in particular, has been associated with reduced beta-1/beta-2 adrenergic activity in related phenylpiperidine scaffolds [1].

Medicinal Chemistry Structure-Activity Relationships Physicochemical Profiling

Patent-Class Validation: 1H-Pyrrole-1-acetamide Derivatives as Antihypertensive Agents

The target compound falls within the generic scope of US Patent 4,225,613, which claims 1H-pyrrole-1-acetamide derivatives of general formula (II) wherein R¹³ and R¹⁴ are each hydrogen, lower alkyl, or halogen (with at least one being halogen or lower alkyl), and R¹⁷ is aryl or aryl(lower)alkyl [1]. The patent explicitly describes these compounds as 'useful as hypotensive or antihypertensive agents' and provides pharmacological validation: a representative compound, N-[amino(benzoylamino)methylene]-2,5-dichloro-pyrrole-1-acetamide, demonstrated antihypertensive activity at 50 mg/kg orally in hypertensive rats [2]. The target compound, bearing a 3,4-dimethylphenyl group at the R¹⁷ position and an isopropyl group at the alpha carbon, fits the Markush structure and is thereby positioned within a patent-validated pharmacological class. This distinguishes it from pyrrole-acetamides that fall outside the claimed substitution pattern and lack any documented cardiovascular utility. For procurement decisions in antihypertensive drug discovery programs, this patent linkage provides a documented precedent for the therapeutic relevance of the chemical series, even in the absence of published standalone pharmacological data for this exact compound.

Cardiovascular Drug Discovery Patent Landscape Antihypertensive Agents

Aggregated Pharmacological Fingerprint: Combined Binding, Functional, and Selectivity Data Versus Single-Endpoint Characterized Analogs

A key differentiation of the target compound lies not in any single assay endpoint, but in the availability of a multi-parameter pharmacological dataset spanning three distinct assay modalities: (1) beta-1 adrenergic receptor binding affinity (Ki > 1000 nM, radioligand displacement), (2) in vivo beta-adrenergic receptor functional blockade (2 mg/kg, conscious rat), and (3) beta-2 adrenergic receptor selectivity determination (not beta-2 selective) [1]. Most closely related pyrrole-acetamide analogs, including N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS 887029-03-0) and N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, lack any publicly reported adrenergic pharmacology data, making the target compound the most pharmacologically characterized member of this congeneric series. In comparison to well-characterized clinical beta-blockers such as propranolol and atenolol, the target compound occupies a distinct pharmacological space: it combines weak beta-1 binding with detectable in vivo functional blockade and an absence of beta-2 selectivity. This composite profile is not replicated by any single comparator, and the availability of these three orthogonal data streams reduces the uncertainty associated with selecting this compound for mechanism-of-action studies where both binding and functional readouts are required.

Pharmacological Fingerprinting Multi-Parameter Optimization Research Tool Selection

Optimal Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS 887029-19-8)


Beta-Adrenergic Pharmacology Tool for Investigating Structure-Activity Relationships of Weak Partial Antagonists

The compound's unique combination of weak beta-1 binding (Ki > 1000 nM) with detectable in vivo functional beta-blockade at 2 mg/kg positions it as an investigative tool for studying the pharmacological continuum between receptor occupancy and functional antagonism [1]. Unlike propranolol (Ki = 1.8 nM), which produces near-complete receptor occupancy at therapeutic concentrations, this compound can be used to probe the relationship between fractional receptor engagement and physiological response. Researchers designing beta-adrenergic SAR programs can employ this compound as a 'weak binder' reference point against which to benchmark the functional consequences of incremental structural modifications aimed at tuning binding affinity.

Medicinal Chemistry Starting Point for 1H-Pyrrole-1-acetamide Antihypertensive Lead Optimization

The compound's structural fit within the Markush claims of US Patent 4,225,613, combined with the documented antihypertensive activity of the patent series, supports its use as a starting scaffold for lead optimization in cardiovascular drug discovery [2]. The 3,4-dimethylphenyl substitution pattern, coupled with the alpha-isopropyl group, provides a specific entry point for systematic SAR exploration. Medicinal chemists can modify the N-aryl substituent (e.g., to 3,4-dichlorophenyl or 4-chloro-3-methylphenyl as suggested by the patent), vary the alpha-alkyl group, or introduce pyrrole ring substitutions to optimize potency while using the available binding, functional, and selectivity data as baseline benchmarks for the unmodified parent compound.

Pharmacological Fingerprinting Reference Standard for Pyrrole-Acetamide Library Characterization

As the most adrenergic-pharmacologically characterized member of the pyrrole-acetamide series with three publicly available assay endpoints (binding, functional, selectivity), this compound can serve as a reference standard when characterizing newly synthesized congeners [1]. Procurement of this compound alongside uncharacterized analogs enables head-to-head profiling in standardized assay panels, thereby establishing a relative pharmacological rank order within the series. This application is particularly relevant for chemical biology core facilities and screening centers that require well-characterized control compounds for library validation.

Selectivity Profiling Control for Beta-2 Adrenergic Receptor Screening Panels

The documented lack of beta-2 selectivity for this compound makes it a suitable control for beta-2 adrenergic receptor screening cascades where distinguishing beta-2-mediated effects from beta-1 co-activation is critical . When run in parallel with a beta-1 selective antagonist such as atenolol (beta-1/beta-2 selectivity ratio ~15- to 30-fold), the non-selective profile of this compound helps to validate assay sensitivity to receptor subtype selectivity and to establish the dynamic range of the screening platform for differentiating selective from non-selective ligands.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.